molecular formula C6H10N4O2 B1449814 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one CAS No. 1158794-33-2

2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

Cat. No.: B1449814
CAS No.: 1158794-33-2
M. Wt: 170.17 g/mol
InChI Key: BVYDZIDHXDONCH-UHFFFAOYSA-N
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Description

2-Hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with hydrazino and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves the reaction of 2-chloro-6-(methoxymethyl)pyrimidin-4(3H)-one with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-chloro-6-(methoxymethyl)pyrimidin-4(3H)-one+hydrazine hydrateThis compound\text{2-chloro-6-(methoxymethyl)pyrimidin-4(3H)-one} + \text{hydrazine hydrate} \rightarrow \text{this compound} 2-chloro-6-(methoxymethyl)pyrimidin-4(3H)-one+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the hydrazino group under mild conditions.

Major Products

    Oxidation: Azo and azoxy derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazino group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with multiple biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-6-methylpyrimidin-4-ol
  • 2-Hydrazino-4,6-dimethylpyrimidine
  • 2-Hydrazino-6-ethylpyrimidin-4(3H)-one

Uniqueness

2-Hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-hydrazinyl-4-(methoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-3-4-2-5(11)9-6(8-4)10-7/h2H,3,7H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYDZIDHXDONCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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